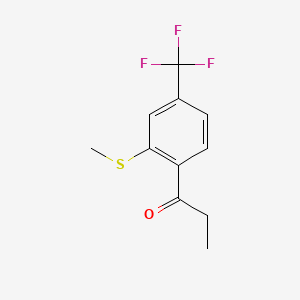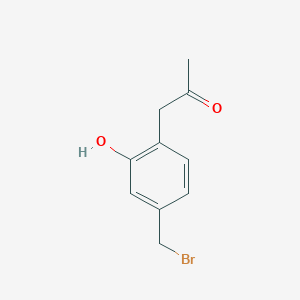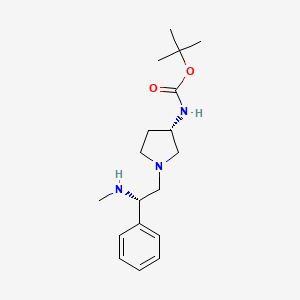
(S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound is characterized by its specific stereochemistry, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isopropoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with isopropyl bromide under basic conditions to form the isopropoxyphenyl intermediate.
Amino Acid Formation: The isopropoxyphenyl intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Esterification: The amino acid is esterified using methanol and a strong acid catalyst to form the methyl ester.
Resolution of Enantiomers: The racemic mixture of the methyl ester is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.
Hydrochloride Salt Formation: Finally, the (S)-methyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H/t13-;/m0./s1 |
Clave InChI |
ZKVFVFCWNRZDHY-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)[C@@](C)(C(=O)OC)N.Cl |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)


